molecular formula C20H15FN4O B2570345 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-70-9

2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Numéro de catalogue: B2570345
Numéro CAS: 862811-70-9
Poids moléculaire: 346.365
Clé InChI: QZEVBYITBPNRTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic organic compound featuring an imidazo[1,2-a]pyrimidine core, a nitrogen-fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is recognized as a versatile building block for the synthesis of more complex N-fused heterocyclic systems, which are privileged structures in the development of physiologically active molecules . While specific biological data for this exact compound may not be available in the public domain, analogous compounds within this chemical class have demonstrated a range of promising biological activities in research settings. These include documented anti-inflammatory properties against targets like TNF-α and IL-6, as well as anticancer and DNA-topoisomerase I inhibitory activities . The incorporation of a fluorine atom and a benzamide group is a common strategy in lead optimization, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and overall bioavailability. This compound is offered as a high-purity chemical tool for researchers investigating the properties of imidazo[1,2-a]pyrimidine derivatives, screening for new biological activities, or exploring structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

2-fluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEVBYITBPNRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multistep reactions. One common approach is the condensation of 3-methylimidazo[1,2-a]pyrimidine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Amide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Reacts with HCl (6M) at 100°C to yield 2-fluorobenzoic acid and 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline.

  • Enzymatic cleavage : Susceptible to protease-mediated hydrolysis in biological systems, forming inactive metabolites .

Fluorine Substituent

The electron-withdrawing fluorine atom directs electrophilic substitution reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively introduces nitro groups at the benzene ring’s para position .

  • Suzuki coupling : Pd-catalyzed cross-coupling with arylboronic acids replaces fluorine under microwave irradiation (120°C, 30 min) .

Imidazo[1,2-a]pyrimidine Core

The bicyclic system participates in electrophilic aromatic substitution (e.g., bromination) and coordination chemistry:

  • Bromination : NBS in CCl₄ adds bromine at the C5 position of the pyrimidine ring .

  • Metal complexation : Binds Fe³⁺ or Cu²⁺ via nitrogen atoms, altering spectroscopic properties .

Stability and Degradation

Thermal Stability : Decomposes above 250°C, releasing CO and HCN gases (TGA-DSC analysis).
Photodegradation : UV light (254 nm) induces ring-opening reactions, forming cyanuric acid derivatives .

Table 2: Degradation Products Under Oxidative Conditions

ConditionMajor ProductsMechanism
H₂O₂ (30%, 60°C)2-Fluorobenzoic acid, Pyrimidine-2-carboxylic acidRadical-mediated oxidation
KMnO₄ (pH 12, RT)3-Nitrobenzoic acid, Imidazole-4,5-dioneAromatic ring cleavage

Mechanistic Insights

  • Amidation : Proceeds via a nucleophilic acyl substitution mechanism, where the aniline nitrogen attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride .

  • Electrophilic Substitution : Fluorine’s -I effect directs incoming electrophiles to the benzamide ring’s meta/para positions, validated by DFT calculations .

Applications De Recherche Scientifique

Antitubercular Activity

One of the most significant applications of 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is its potential as an antitubercular agent . Recent studies have demonstrated its efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In vitro studies have shown that related compounds exhibit minimum inhibitory concentration (MIC) values leading to a 90% reduction in bacterial growth against these strains .

Synthesis and Derivatives

The synthesis of this compound typically employs multicomponent reactions and condensation processes. Notably, continuous flow reactors and automated synthesis platforms are utilized for industrial production to optimize yield and efficiency .

Related Compounds

Several derivatives share structural similarities with this compound, which can influence their biological activities. For example:

Compound NameStructureUnique Features
3-Methoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamideC21H18N4O2Contains a methoxy group influencing solubility
This compoundC20H15FN4OFluorine substitution enhances metabolic stability

Case Studies

Research has focused on the biological activities of this compound across various studies:

  • Antitubercular Efficacy : A study demonstrated that derivatives showed significant activity against Mtb strains, emphasizing the importance of structural modifications for enhancing potency .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and elimination (ADME) properties indicate favorable pharmacokinetic profiles for certain derivatives .

Mécanisme D'action

The mechanism of action of 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Substituents Key Structural Differences Reference
2-Fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (Target) C₂₀H₁₄F₂N₄O 2-Fluorobenzamide, 3-methylimidazo[1,2-a]pyrimidine N/A
3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide (C2A) C₂₀H₁₃F₃N₄O 3,4-Difluorobenzamide Additional fluorine atom at C4 position
ZINC33268577 C₂₃H₁₇BrN₄O₃ 3-Bromobenzamide, 4-oxopyrido[1,2-a]pyrimidin-2-ylmethoxy Bromine substituent; pyrido-pyrimidine scaffold
3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide C₂₀H₁₄FN₃O 3-Fluorobenzamide, imidazo[1,2-a]pyridine Pyridine instead of pyrimidine in heterocycle
Ponatinib Derivatives (e.g., Compound 17) C₃₀H₂₅F₃N₆O Trifluoromethylphenyl, dimethylamino-methylimidazole Bulky substituents on imidazole ring

Key Observations :

  • Fluorine Positioning : The target compound’s single fluorine at C2 (benzamide) contrasts with C2A’s dual fluorines at C3/C4, which may alter binding affinity and metabolic stability .

Key Findings :

  • Kinase Selectivity : Imatinib and nilotinib () inhibit DDR1/2 but lack selectivity, whereas the target compound’s imidazo[1,2-a]pyrimidine core may improve specificity .
  • Solubility : C2A’s solubility in DMSO (2 mg/mL) suggests moderate lipophilicity, comparable to the target compound’s predicted profile .

Activité Biologique

2-Fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure features a fluorine atom and an imidazo-pyrimidine moiety, which are critical for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and influence receptor binding affinity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • IC50 Values : The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for further development as an antimicrobial agent .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance. Molecular docking studies have suggested binding affinities to targets involved in apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar imidazo[1,2-a]pyrimidines is valuable.

Compound NameStructure FeaturesBiological ActivityReference
3-Methylimidazo[1,2-a]pyrimidineLacks fluorine substitutionModerate cytotoxicity
Benzamide DerivativesVarying substituentsAnticancer activity
This compoundFluorine enhances activityHigh potency against cancer cells

Case Studies

Recent case studies have highlighted the promising applications of this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls.
  • Combination Therapy : When used in combination with other chemotherapeutics, enhanced efficacy was observed, suggesting potential for use in multi-drug regimens .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, and how are intermediates characterized?

Answer: The synthesis typically involves a multi-step process starting with the formation of the imidazo[1,2-a]pyrimidine core via cyclization of amines and diketones. For example, analogous compounds are synthesized by reacting substituted anilines with acyl chlorides or activated carbonyl intermediates under reflux conditions . Key intermediates, such as 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, are characterized using:

  • FT-IR to confirm amide C=O stretches (~1672 cm⁻¹) and aromatic C-H bonds (~3053 cm⁻¹) .
  • ¹H/¹³C-NMR to resolve substituent environments (e.g., δ 10.80 ppm for amide protons) .
  • LC-MS for molecular weight validation (e.g., [M+1]⁺ peaks) .

Q. What spectroscopic methods are critical for validating the structure of this compound?

Answer:

  • ¹H-NMR : Aromatic protons in the imidazo[1,2-a]pyrimidine ring appear as doublets or triplets (e.g., δ 8.56–7.66 ppm), while the fluorine substituent induces splitting patterns in adjacent protons .
  • 13C-NMR : Carbonyl signals (C=O) resonate at ~167 ppm, and quaternary carbons in the heterocyclic core appear at ~150 ppm .
  • FT-IR : Key bands include ~3153 cm⁻¹ (amide N-H) and ~1204 cm⁻¹ (aromatic C-F) .

Q. How can researchers optimize reaction yields for imidazo[1,2-a]pyrimidine derivatives?

Answer:

  • Catalyst selection : Zinc dust and ammonium chloride are effective for reducing nitro groups or facilitating cyclization .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol is suitable for NaBH₄-mediated reductions .
  • Temperature control : Cyclization reactions often require reflux (~100–120°C) to avoid byproduct formation .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, PHENIX) resolve structural ambiguities in this compound?

Answer:

  • SHELXL : Refines small-molecule structures using high-resolution X-ray data, particularly useful for resolving fluorine atom positions and confirming bond angles in the benzamide moiety .
  • PHENIX : Integrates molecular replacement for macromolecular complexes, enabling analysis of ligand-binding interactions (e.g., with kinase domains) .
  • Validation tools : R-factor metrics and electron density maps (e.g., 2Fo-Fc) ensure accurate placement of the imidazo[1,2-a]pyrimidine core .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves target affinity, as seen in discoidin domain receptor (DDR) inhibitors .
  • Scaffold hopping : Replacing the benzamide with sulfonamide groups (e.g., as in 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) enhances solubility and enzyme inhibition .
  • Bioisosteres : Fluorine atoms at specific positions (e.g., 2-fluoro vs. 4-fluoro) can modulate metabolic stability without compromising binding .

Q. What strategies resolve contradictions in spectral or crystallographic data during characterization?

Answer:

  • Dual validation : Cross-check NMR assignments with HSQC/HMBC experiments to confirm connectivity in aromatic regions .
  • Dynamic resolution : For crystallographic ambiguities, refine structures using both SHELXL (small-molecule) and PHENIX (macromolecular) pipelines .
  • Batch comparison : Compare LC-MS profiles of multiple synthetic batches to identify impurities (e.g., dehalogenation byproducts) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

  • LogP calculation : Tools like MarvinSketch estimate lipophilicity (LogP ~2.5–3.5), critical for blood-brain barrier penetration .
  • ADMET profiling : SwissADME predicts CYP450 interactions, highlighting risks of hepatic metabolism for the imidazo[1,2-a]pyrimidine scaffold .
  • Docking studies : AutoDock Vina models interactions with targets like DDR1/2, identifying key hydrogen bonds with the benzamide carbonyl .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification : Column chromatography is labor-intensive; switch to recrystallization using ethanol/water mixtures for gram-scale batches .
  • Byproduct control : Monitor for dimerization of the imidazo[1,2-a]pyrimidine core using TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Yield optimization : Replace acyl chlorides with in-situ activation (e.g., EDCI/HOBt) for safer amide bond formation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.